molecular formula C24H22N2O3 B4940313 N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide

Cat. No. B4940313
M. Wt: 386.4 g/mol
InChI Key: PKSKATDDLUCJDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide, also known as PBP10, is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. PBP10 is a benzoxazole derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in the regulation of cell growth and inflammation. N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to reduce inflammation and pain in animal models of inflammatory diseases. N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide is its broad range of potential therapeutic applications, which makes it a promising candidate for further investigation. However, one of the limitations of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide. One area of investigation could be the development of new drug formulations that improve the solubility and bioavailability of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide. Another area of research could be the identification of new targets and signaling pathways that are involved in the activity of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide. Additionally, further studies are needed to evaluate the safety and efficacy of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide in human clinical trials.

Synthesis Methods

The synthesis of N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide involves the reaction of 4-propoxybenzoyl chloride with 2-amino-3-methylphenol in the presence of sodium hydroxide to form the intermediate 2-(3-methylphenyl)-1,3-benzoxazole-5-carboxylic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 4-aminobenzamide to yield N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide.

Scientific Research Applications

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-3-13-28-20-10-7-17(8-11-20)23(27)25-19-9-12-22-21(15-19)26-24(29-22)18-6-4-5-16(2)14-18/h4-12,14-15H,3,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSKATDDLUCJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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